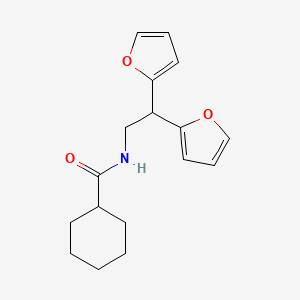

N-(2,2-di(furan-2-yl)ethyl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c19-17(13-6-2-1-3-7-13)18-12-14(15-8-4-10-20-15)16-9-5-11-21-16/h4-5,8-11,13-14H,1-3,6-7,12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKMDPOKRAOBTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-di(furan-2-yl)ethyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanecarboxylic acid with a suitable amine to form the carboxamide. The furan rings are then introduced through a series of reactions involving furan derivatives and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process often requires stringent control of reaction conditions such as temperature, pressure, and pH to optimize the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-di(furan-2-yl)ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The hydrogen atoms on the furan rings can be substituted with other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions typically require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

N-(2,2-di(furan-2-yl)ethyl)cyclohexanecarboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and polymers

Mechanism of Action

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The furan rings can participate in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Cyclohexanecarboxamide Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Functional Differences and Pharmacological Implications

Substituent Effects on Receptor Binding

- Furan vs. Piperazinyl Groups : The di(furan-2-yl)ethyl group in the target compound introduces aromatic π-systems that may enhance interactions with hydrophobic receptor pockets compared to piperazinyl-containing analogs like WAY-100633. However, piperazinyl groups in 18F-FCWAY and WAY-100635 are critical for high-affinity binding to serotonin (5-HT1A) receptors, as demonstrated in PET imaging and antagonist studies .

- Fluorination: Fluorinated derivatives (e.g., 18F-FCWAY) are optimized for radiolabeling and brain penetration, enabling non-invasive quantification of 5-HT1A receptors in vivo. The absence of fluorine in the target compound limits its utility in imaging but may reduce metabolic instability .

Pharmacokinetic and Physicochemical Properties

- Steric Effects : Bulky substituents like tert-butylphenyl (in compound 6s) may hinder receptor access, whereas the smaller furan rings in the target compound could improve binding kinetics .

Therapeutic and Diagnostic Potential

- CNS Applications: WAY-100635 and 18F-FCWAY are well-characterized in serotonin receptor modulation and imaging.

- Structural Diversity : Derivatives like N-(2-nitrophenyl)furan-2-carboxamide () highlight the versatility of carboxamide scaffolds in crystallography and drug design, though their pharmacological relevance remains distinct .

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)cyclohexanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features two furan rings attached to a cyclohexanecarboxamide backbone. This unique structure allows for various interactions with biological targets, which is crucial for its activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- π-π Interactions : The furan rings can engage in π-π stacking interactions with aromatic residues in proteins.

- Hydrogen Bonding : The carboxamide group can form hydrogen bonds with various biomolecules, influencing enzyme activity and receptor interactions.

These interactions may lead to the modulation of critical biochemical pathways, contributing to the compound's observed biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies show that it can inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, it has been tested against MCF-7 breast cancer cells, where it demonstrated notable cytotoxicity .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Antimicrobial | E. coli | 15.0 | Effective against gram-negative bacteria |

| Anticancer | MCF-7 (breast cancer) | 12.5 | Induces apoptosis |

| Antimicrobial | S. aureus | 10.0 | Strong inhibition observed |

Case Study: Anticancer Efficacy

A study conducted on the effect of this compound on MCF-7 cells revealed an IC50 value of 12.5 µM. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner . This finding highlights its potential as a therapeutic agent in breast cancer treatment.

Case Study: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against both gram-positive and gram-negative bacteria. It exhibited an IC50 value of 10 µM against Staphylococcus aureus and 15 µM against Escherichia coli, demonstrating significant antibacterial activity that warrants further investigation for clinical applications.

Q & A

Q. What are the standard synthetic routes for N-(2,2-di(furan-2-yl)ethyl)cyclohexanecarboxamide?

The synthesis typically involves coupling a cyclohexanecarboxylic acid derivative with a di(furan-2-yl)ethylamine precursor. Key steps include:

- Activation of the carboxylic acid using coupling agents like -dicyclohexylcarbodiimide (DCC) or -hydroxysuccinimide (NHS) to form an active ester intermediate.

- Amide bond formation via reaction with 2,2-di(furan-2-yl)ethylamine under reflux in aprotic solvents (e.g., dichloromethane or THF).

- Purification via column chromatography or recrystallization from chloroform/methanol mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- and NMR : To confirm the integration of furan protons (δ 6.2–7.4 ppm) and cyclohexane carboxamide signals (δ 1.2–2.5 ppm for cyclohexane, δ 6.0–6.5 ppm for amide NH).

- IR Spectroscopy : Identification of amide C=O stretches (~1650–1680 cm) and furan C-O-C vibrations (~1010–1070 cm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What are common biological targets for furan-containing carboxamides?

Furan-carboxamides often target enzymes (e.g., kinases, cytochrome P450) or receptors (e.g., opioid, serotonin) due to their hydrogen-bonding and π-π stacking capabilities. Computational docking studies suggest interactions with hydrophobic pockets in proteins, as seen in structurally related benzimidazole derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) resolve discrepancies in vibrational spectra?

Discrepancies between experimental IR/Raman data and computational predictions (e.g., frequency shifts >10 cm) can arise from solvent effects or anharmonicity. Strategies include:

Q. What experimental designs optimize yield in multi-step syntheses?

Key considerations:

- Reagent stoichiometry : Use a 10–20% excess of 2,2-di(furan-2-yl)ethylamine to drive amide bond formation to completion.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require lower temperatures to avoid side reactions.

- Catalysis : DMAP (4-dimethylaminopyridine) accelerates coupling by stabilizing transition states .

Q. How do crystallographic studies address structural ambiguities in carboxamide derivatives?

Single-crystal X-ray diffraction provides definitive bond lengths and angles. For example:

- The dihedral angle between furan rings and the cyclohexane plane can be measured to assess steric strain.

- Hydrogen-bonding networks (e.g., N–H···O=C interactions) are mapped to explain stability and solubility trends .

Q. What strategies evaluate pH-dependent stability of the furan-carboxamide moiety?

- Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.

- HPLC monitoring : Track degradation products (e.g., hydrolyzed carboxylic acid) using C18 columns and UV detection at 254 nm.

- Mechanistic insights : Acidic conditions may protonate the amide nitrogen, increasing hydrolysis rates .

Q. How are contradictions in biological activity data resolved across studies?

Inconsistent results (e.g., varying IC values) may arise from assay conditions (e.g., cell line variability, serum content). Mitigation strategies:

- Standardize assays using isogenic cell lines and serum-free media.

- Validate target engagement via orthogonal methods (e.g., SPR for binding affinity, Western blotting for pathway inhibition) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.